molecular formula C17H19N3O2S B12169807 N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

Cat. No.: B12169807
M. Wt: 329.4 g/mol
InChI Key: GCXGBDIVVJWSFM-UHFFFAOYSA-N
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Description

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a pyrrolidine ring, and a carboxamide group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of ammonia or primary amines.

    Coupling of the Rings: The thiazole and pyrrolidine rings are then coupled through a series of condensation reactions, often involving the use of coupling reagents such as carbodiimides.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiazole or pyrrolidine derivatives.

Scientific Research Applications

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide
  • **N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylate
  • **N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

Uniqueness

This compound stands out due to its unique combination of a thiazole ring, a pyrrolidine ring, and a carboxamide group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C17H19N3O2S/c1-10-11(2)23-17(18-10)19-16(22)13-9-14(21)20(3)15(13)12-7-5-4-6-8-12/h4-8,13,15H,9H2,1-3H3,(H,18,19,22)

InChI Key

GCXGBDIVVJWSFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CC(=O)N(C2C3=CC=CC=C3)C)C

Origin of Product

United States

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